![molecular formula C10H19NO2 B1392353 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid CAS No. 1220019-64-6](/img/structure/B1392353.png)
2-(1-Isobutyl-3-pyrrolidinyl)acetic acid
Overview
Description
2-(1-Isobutyl-3-pyrrolidinyl)acetic acid, also known as Ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for pain relief and reduction of fever. It has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid consists of a pyrrolidine ring attached to an isobutyl group and an acetic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid include a molecular weight of 185.26 g/mol . The predicted density is 1.012±0.06 g/cm3, and the predicted boiling point is 292.8±13.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : 2-(pyrrolidine-3-yl)acetic acid derivatives, functioning as cyclic γ-aminobutyric acid analogues, are synthesized through key steps like intermolecular [2+2]-photocycloaddition and fragmentation reactions of cyclobutane moieties, highlighting its importance in chemical synthesis research (Petz et al., 2019).
Catalysis and Chemical Transformations : The compound plays a role in catalysis and chemical transformations. For instance, its derivatives are involved in the synthesis of polymers through processes like cationic polymerization, showcasing its utility in polymer chemistry (Kanazawa et al., 2010).
Molecular Property Analysis : Density Functional Theory (DFT) and quantum-chemical calculations have been employed to analyze the molecular properties of derivatives of 2-(pyrrolidine-3-yl)acetic acid, underscoring its significance in computational chemistry and material science (Bouklah et al., 2012).
Redox Reactions and Functionalization : The compound is involved in redox-neutral annulations and amine C-H functionalization steps, indicating its relevance in organic synthesis and the development of new synthetic methodologies (Zhu & Seidel, 2016).
Pharmaceutical Intermediate Synthesis : It serves as a key intermediate in the synthesis of pharmaceutical compounds like premafloxacin, demonstrating its role in medicinal chemistry and drug development (Fleck et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-[1-(2-methylpropyl)pyrrolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-11-4-3-9(7-11)5-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWZNCOPMDMAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261106 | |
Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isobutyl-3-pyrrolidinyl)acetic acid | |
CAS RN |
1220019-64-6 | |
Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.